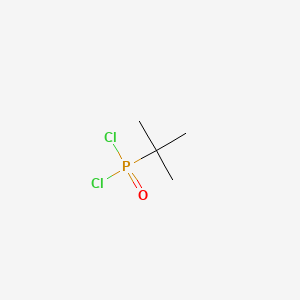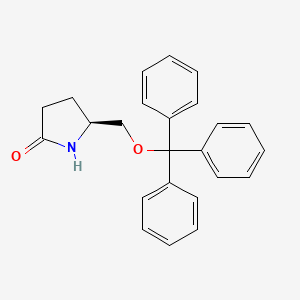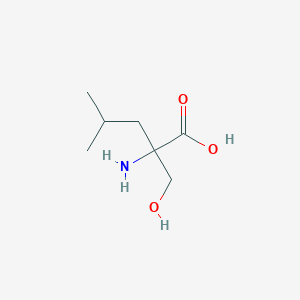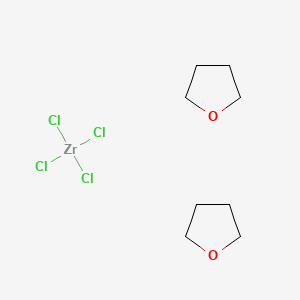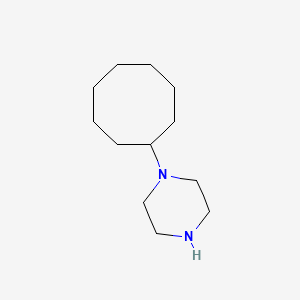![molecular formula C10H7ClN4 B1585728 4-Chloro-1-méthyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-39-5](/img/structure/B1585728.png)
4-Chloro-1-méthyl[1,2,4]triazolo[4,3-a]quinoxaline
Vue d'ensemble
Description
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de triazoloquinoxaline ont montré un potentiel en tant qu'agents antiviraux. La présence du cycle triazole a été associée à des propriétés antivirales significatives, qui ont été exploitées dans la conception de nouveaux médicaments. Par exemple, certains dérivés de la 4-Chloro-1-méthyl[1,2,4]triazolo[4,3-a]quinoxaline ont été testés contre différents virus, montrant des résultats prometteurs .
Propriétés Antimicrobiennes
Ces composés ont également été étudiés pour leurs activités antimicrobiennes. La similitude structurelle avec les antibiotiques fluoroquinolones, qui contiennent une fraction pipérazine, suggère que les triazoloquinoxalines pourraient être efficaces contre les infections bactériennes. Des recherches ont indiqué que certains dérivés présentent des activités antibactériennes et antifongiques .
Potentiel Anticancéreux
Les dérivés de quinoxaline sont étudiés pour leurs propriétés anticancéreuses. La capacité à interférer avec les processus cellulaires qui sont essentiels à la prolifération des cellules cancéreuses en fait des candidats intéressants pour la thérapie anticancéreuse. Leur rôle dans l'inhibition de la croissance tumorale et l'induction de l'apoptose dans les cellules cancéreuses est un domaine de recherche important .
Utilisations Anti-Inflammatoires
Le potentiel anti-inflammatoire des dérivés de quinoxaline est un autre domaine prometteur. Ces composés peuvent moduler les voies inflammatoires, fournissant une base pour le développement de nouveaux médicaments anti-inflammatoires. Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques .
Effets Anticonvulsivants
Les dérivés de this compound ont été évalués pour leurs effets anticonvulsivants. La modulation des systèmes de neurotransmetteurs par ces composés pourrait conduire à de nouveaux traitements pour l'épilepsie et autres troubles convulsifs .
Recherche Cardiovasculaire
En recherche cardiovasculaire, les triazoloquinoxalines ont été utilisées pour étudier leurs effets sur le tissu cardiaque et les vaisseaux sanguins. Leur potentiel à agir comme vasodilatateurs ou à influencer le rythme cardiaque en fait des outils précieux dans le développement de médicaments cardiovasculaires .
Mécanisme D'action
Target of Action
Similar compounds have been found to target dna, intercalating into the dna structure
Mode of Action
It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.
Result of Action
Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.
Analyse Biochimique
Biochemical Properties
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline interacts with various biomolecules in biochemical reactions . It has been synthesized via aromatic nucleophilic substitution with different amines and triazole-2-thiol . The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities .
Cellular Effects
The effects of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline on cells have been studied in the context of its cytotoxicity . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . It has also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits cytotoxicity at certain concentrations .
Propriétés
IUPAC Name |
4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBZROUGENCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377662 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91895-39-5 | |
| Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




